molecular formula C21H25ClN6O2 B12716036 3-((4-((2-(Benzoyloxy)ethyl)ethylamino)phenyl)azo)dimethyl-1H-1,2,4-triazolium chloride CAS No. 56729-05-6

3-((4-((2-(Benzoyloxy)ethyl)ethylamino)phenyl)azo)dimethyl-1H-1,2,4-triazolium chloride

Cat. No.: B12716036
CAS No.: 56729-05-6
M. Wt: 428.9 g/mol
InChI Key: NJLGMGXMWGMGEQ-UHFFFAOYSA-M
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Description

3-((4-((2-(Benzoyloxy)ethyl)ethylamino)phenyl)azo)dimethyl-1H-1,2,4-triazolium chloride is a synthetic organic compound that belongs to the class of triazolium salts This compound is characterized by its complex structure, which includes a triazolium ring, an azo group, and a benzoyloxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-((2-(Benzoyloxy)ethyl)ethylamino)phenyl)azo)dimethyl-1H-1,2,4-triazolium chloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Azo Compound: The synthesis begins with the preparation of the azo compound by diazotization of an aromatic amine followed by coupling with a suitable aromatic compound.

    Introduction of the Benzoyloxyethyl Group:

    Formation of the Triazolium Ring: The final step involves the formation of the triazolium ring through a cyclization reaction, typically using a suitable alkylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

3-((4-((2-(Benzoyloxy)ethyl)ethylamino)phenyl)azo)dimethyl-1H-1,2,4-triazolium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding oxides.

    Reduction: Reduction reactions can lead to the cleavage of the azo group, forming amines.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

3-((4-((2-(Benzoyloxy)ethyl)ethylamino)phenyl)azo)dimethyl-1H-1,2,4-triazolium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((4-((2-(Benzoyloxy)ethyl)ethylamino)phenyl)azo)dimethyl-1H-1,2,4-triazolium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The azo group and triazolium ring play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-((2-(Benzoyloxy)ethyl)ethylamino)phenyl)azo)dimethyl-1H-1,2,3-triazolium chloride
  • 3-((4-((2-(Benzoyloxy)ethyl)ethylamino)phenyl)azo)dimethyl-1H-1,2,5-triazolium chloride

Uniqueness

3-((4-((2-(Benzoyloxy)ethyl)ethylamino)phenyl)azo)dimethyl-1H-1,2,4-triazolium chloride is unique due to its specific triazolium ring structure and the presence of the benzoyloxyethyl group

Properties

CAS No.

56729-05-6

Molecular Formula

C21H25ClN6O2

Molecular Weight

428.9 g/mol

IUPAC Name

2-[4-[(1,5-dimethyl-3H-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;chloride

InChI

InChI=1S/C21H25N6O2.ClH/c1-4-27(14-15-29-20(28)17-8-6-5-7-9-17)19-12-10-18(11-13-19)23-24-21-22-16(2)26(3)25-21;/h5-13,21H,4,14-15H2,1-3H3;1H/q+1;/p-1

InChI Key

NJLGMGXMWGMGEQ-UHFFFAOYSA-M

Canonical SMILES

CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3N=C([N+](=N3)C)C.[Cl-]

Origin of Product

United States

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